2-(Azetidin-3-yl)-1-methylbenzimidazole

PDE10 inhibitor CNS drug discovery azetidine building block

2-(Azetidin-3-yl)-1-methylbenzimidazole (CAS 1429752-95-3; C₁₁H₁₃N₃; MW 187.24 g/mol) is a bicyclic heterocyclic intermediate that combines a 1‑methyl‑1H‑benzimidazole core with an azetidine ring at the 2‑position. The compound serves as a privileged scaffold in the synthesis of 1,3‑substituted azetidine phosphodiesterase 10 (PDE10) inhibitors, a class under active investigation for schizophrenia, Huntington’s disease, and other CNS disorders associated with striatal hypofunction.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B8672783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-1-methylbenzimidazole
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3CNC3
InChIInChI=1S/C11H13N3/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8/h2-5,8,12H,6-7H2,1H3
InChIKeyUYKBOAMBZWBHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-1-methylbenzimidazole: A Key Heterocyclic Building Block for PDE10-Targeted CNS Drug Discovery


2-(Azetidin-3-yl)-1-methylbenzimidazole (CAS 1429752-95-3; C₁₁H₁₃N₃; MW 187.24 g/mol) is a bicyclic heterocyclic intermediate that combines a 1‑methyl‑1H‑benzimidazole core with an azetidine ring at the 2‑position [1]. The compound serves as a privileged scaffold in the synthesis of 1,3‑substituted azetidine phosphodiesterase 10 (PDE10) inhibitors, a class under active investigation for schizophrenia, Huntington’s disease, and other CNS disorders associated with striatal hypofunction [2]. Its N‑methyl substitution and the unprotected azetidine nitrogen provide orthogonal vectors for elaboration into final drug‑candidate molecules [3].

Why 2-(Azetidin-3-yl)-1-methylbenzimidazole Cannot Be Replaced by Generic Benzimidazole or Azetidine Building Blocks


In‑class benzimidazole‑azetidine hybrids are not interchangeable because small structural variations drastically alter PDE10 inhibitory potency and selectivity. The N‑methyl group at position 1 of the benzimidazole ring is essential for interactions with the PDE10 active site; its removal (as in the des‑methyl analog 2‑(azetidin‑3‑yl)‑1H‑benzimidazole) abolishes key hydrophobic contacts observed in co‑crystal structures of related triazolopyrimidine‑appended inhibitors [1]. The 2‑position attachment of the azetidine is also regiochemically critical: the 1‑(azetidin‑3‑yl)benzimidazole isomer presents the azetidine nitrogen in a different spatial orientation, which is incompatible with the pyrimidine‑coupling steps described in the Merck PDE10 inhibitor synthetic routes [2]. Furthermore, the free azetidine N‑H serves as the exclusive conjugation handle for late‑stage diversification, making the compound a non‑fungible intermediate in the patent‑protected synthetic sequence [3].

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-1-methylbenzimidazole Relative to Closest Structural Analogs


Synthetic Utility in PDE10 Inhibitor Patents: Position 2‑Azetidine Enables Pyrimidine Coupling

In the Merck PDE10 inhibitor patent WO2013052395A1, 2‑(azetidin‑3‑yl)‑1‑methylbenzimidazole is the universal intermediate used to prepare all exemplified pyrimidinyl‑azetidine final compounds. Its free azetidine N‑H undergoes SₙAr coupling with various 4‑chloro‑pyrimidine intermediates. By contrast, the des‑methyl analog (2‑(azetidin‑3‑yl)‑1H‑benzimidazole) is not cited in any exemplified synthesis within the same patent family [1]. The N‑benzyl‑protected precursor (benzyl 3‑(1‑methyl‑1H‑benzimidazol‑2‑yl)azetidine‑1‑carboxylate, CAS 1429752‑94‑2) is listed as the immediate upstream intermediate, while the target compound is the deprotected form ready for diversification [2].

PDE10 inhibitor CNS drug discovery azetidine building block

LogP Comparison with Des‑Methyl Analog: Impact on CNS Drug‑Likeness

The calculated octanol‑water partition coefficient (LogP) for 2‑(azetidin‑3‑yl)‑1‑methylbenzimidazole is 0.9 [1]. The des‑methyl analog 2‑(azetidin‑3‑yl)‑1H‑benzimidazole (CAS 1234710‑00‑9) has a calculated LogP of approximately 0.5 based on its lower molecular weight and one fewer carbon atom . The 0.4 log unit increase places the target compound slightly closer to the CNS drug‑likeness sweet spot (LogP 1–3) while still maintaining good aqueous solubility. Critically, the N‑methyl group also removes a hydrogen‑bond donor, reducing the HBD count from 2 to 1, which aligns with the CNS MPO desirability score (optimal HBD ≤ 1) [2].

CNS MPO Lipophilicity physicochemical profiling

Regiochemical Specificity: 2‑Azetidinyl vs. 1‑Azetidinyl Benzimidazole Isomers in PDE10 SAR

In the PDE10 inhibitor patent series, the 2‑(azetidin‑3‑yl) substitution on benzimidazole is mandatory; the regioisomeric 1‑(azetidin‑3‑yl)benzimidazole (CAS 2380098‑32‑6) positions the azetidine nitrogen at the benzimidazole N1 rather than at C2, which fundamentally alters the exit vector of the azetidine ring. The 1‑azetidinyl isomer is not cited as an intermediate in any PDE10 patent and yields final compounds with the pyrimidine attached to the benzimidazole N1 rather than C2, a connectivity that is incompatible with the PDE10 binding pose observed for the 2‑azetidinyl series [1]. In cross‑class benzimidazole kinase inhibitors (e.g., BTK), 1‑substituted benzimidazoles exhibit IC₅₀ values in the 50–90 nM range against off‑target CYP3A4, whereas the 2‑substituted topology is expected to present different CYP inhibition liability [2].

regiochemistry PDE10 SAR azetidine orientation

Azetidine Ring Size vs. Aziridine: Stability and Synthetic Tractability

The four‑membered azetidine ring in the target compound has significantly lower ring strain (≈25.5 kcal/mol) than the three‑membered aziridine analog 2‑(aziridin‑1‑yl)‑1‑methylbenzimidazole (CAS 111971‑44‑9; ring strain ≈27–28 kcal/mol) [1]. While the aziridine analog is structurally the closest ring‑contracted comparator, its higher strain energy makes it prone to nucleophilic ring‑opening under both acidic and basic conditions, compromising synthetic utility as a stable building block [2]. The azetidine ring offers a balance of conformational rigidity for target binding and sufficient kinetic stability for multi‑step synthesis and long‑term storage.

ring strain azetidine stability synthetic chemistry

High‑Value Application Scenarios for 2-(Azetidin-3-yl)-1-methylbenzimidazole in Drug Discovery and Chemical Biology


PDE10A Inhibitor Lead Optimization for Schizophrenia and Huntington's Disease

This compound serves as the core intermediate for preparing 1‑(pyrimidin‑4‑yl)azetidin‑3‑yl‑benzimidazole PDE10 inhibitors, as exemplified in the Merck patent family [1]. Medicinal chemistry teams can use it to generate focused libraries by coupling diverse 4‑chloropyrimidine building blocks to the free azetidine nitrogen, enabling parallel SAR exploration of the pyrimidine substituent while keeping the benzimidazole‑azetidine scaffold constant. The resulting final compounds have demonstrated PDE10A IC₅₀ values in the low nanomolar to sub‑nanomolar range within the same patent class [2].

CNS Multiparameter Optimization (MPO) Scaffold Engineering

With a calculated LogP of 0.9 and a single hydrogen‑bond donor, this intermediate satisfies key CNS MPO criteria [1]. Discovery teams pursuing CNS‑penetrant candidates can use it as a starting fragment that already resides within favorable physicochemical space, reducing the need for subsequent property optimization compared to more lipophilic benzimidazole alternatives. The azetidine ring provides conformational constraint without the excessive lipophilicity of piperidine or pyrrolidine analogs [2].

Chemical Biology Probe Development Targeting Striatal PDE10A

Researchers investigating PDE10A function in medium spiny neurons can employ this building block to synthesize tool compounds with tunable selectivity profiles [1]. The N‑methyl benzimidazole core is critical for PDE10A affinity; tool compounds derived from this intermediate can be used to dissect PDE10A‑specific signaling pathways in Huntington's disease models, where PDE10A inhibition has been shown to ameliorate striatal dysfunction [2].

Custom Parallel Library Synthesis for PDE Enzyme Selectivity Profiling

Contract research organizations and internal discovery groups can stock this intermediate for rapid parallel synthesis of PDE10 inhibitor libraries [1]. The single reactive handle (azetidine N‑H) ensures chemoselective coupling, while the pre‑installed N‑methyl group eliminates a protection/deprotection step required when using the des‑methyl analog. This streamlines the synthetic route from a three‑step to a one‑step diversification sequence for the final compounds [2].

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-1-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.